2-Phosphonobutane-1,2,4-tricarboxylic acid

Descripción

Overview and Significance in Contemporary Chemical Science

2-Phosphonobutane-1,2,4-tricarboxylic acid, commonly known as PBTC, is an organophosphonate that holds a significant position in modern chemical science, primarily for its utility as a scale and corrosion inhibitor. It is recognized as a highly effective agent, particularly in industrial water treatment applications. atamankimya.comthwater.net PBTC's molecular structure, which incorporates both phosphonic acid and carboxylic acid functional groups, endows it with excellent properties for controlling the precipitation of mineral salts (scaling) and reducing the corrosion of metallic components. atamankimya.comthwater.net

The compound is particularly valued for its stability and effectiveness under harsh conditions, such as high temperatures, high pH (alkaline environments), and high water hardness. atamankimya.com This makes it a cost-effective choice compared to other phosphonates like HEDP (1-hydroxyethane 1,1-diphosphonic acid) and ATMP (amino tris(methylene phosphonic acid)). atamankimya.com Furthermore, PBTC exhibits superior stability in the presence of oxidizing agents like chlorine, bleach, and bromine, which are commonly used as biocides in water systems. atamankimya.comaquapharm-india.com Its ability to improve the solubility of zinc salts further enhances its utility in corrosion inhibition formulations. atamankimya.com

In contemporary applications, PBTC is widely used in circulating cooling water systems, oilfield water injection systems, and reverse osmosis (RO) systems to prevent scale formation. atamankimya.comkairuiwater.com It also finds use as a chelating agent and metal detergent in industrial and institutional cleaning formulations. kairuiwater.com The combination of its scale-inhibiting, corrosion-inhibiting, and dispersing properties makes PBTC a versatile and indispensable chemical in various industrial processes. sealandchem.com

Historical Context of Polyfunctional Organophosphorus Compounds and PBTC

The history of organophosphorus compounds dates back to the 19th century, with early synthesis of compounds like triethyl phosphate (B84403) in 1848. mdpi.com A significant breakthrough came in 1854 with the synthesis of tetraethyl pyrophosphate (TEPP), which was later discovered to be a potent cholinesterase inhibitor. mdpi.com The field of organophosphorus chemistry saw rapid progress in the first half of the 20th century. nih.gov In the 1930s, German scientists discovered the high toxicity of certain organophosphorus compounds, leading to their secret development as chemical warfare agents, though they also found application as insecticides starting in the 1940s. mdpi.comnih.gov

The development of polyfunctional organophosphorus compounds, which contain multiple reactive functional groups, marked a significant advancement in the field. These compounds, including PBTC, were designed to have specific properties tailored for industrial applications rather than for their biological activity. The introduction of amine groups into organophosphorus molecules in the mid-20th century was found to enhance their metal-binding capabilities, leading to the development of effective chelating agents. wikipedia.org

PBTC represents a later generation of phosphine (B1218219) carboxylic acids and is considered one of the most widely used and best-performing products for creating high-efficiency scale and corrosion inhibitors. Its development was driven by the need for stable and effective scale inhibitors that could perform under the demanding conditions of modern industrial water systems, such as high temperatures and alkalinity.

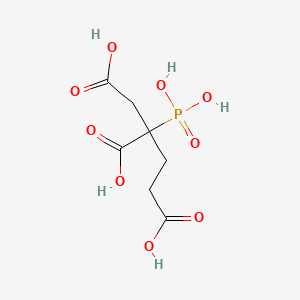

Fundamental Chemical Structure and Functional Group Analysis of PBTC

This compound (PBTC) is a polyfunctional molecule with the chemical formula C₇H₁₁O₉P. haihangchem.com Its structure is characterized by a butane (B89635) backbone to which a phosphonic acid group (-PO(OH)₂) and three carboxylic acid groups (-COOH) are attached. atamankimya.comthwater.net This unique combination of functional groups is the key to its excellent performance as a scale and corrosion inhibitor. atamankimya.com The presence of both phosphonic acid and carboxylic acid moieties allows PBTC to act as a powerful complexing agent for various metal ions. nih.gov

The phosphonic acid group is defined by a phosphorus atom bonded to three oxygen atoms (two hydroxyl groups and one P=O double bond) and one carbon atom. nih.govnih.gov This group is structurally analogous to the phosphate moiety and is known for its strong coordination properties. nih.govresearchgate.net In the solid state, the phosphonic acid group has a distorted tetrahedral geometry around the phosphorus atom. nih.gov

Phosphonic acids are diprotic, meaning they can donate two protons (H⁺ ions). wikipedia.org The pKa values for the phosphonate (B1237965) group in PBTC have been determined to be approximately 0.90 and 9.79. nih.gov The phosphonic acid group plays a crucial role in the ability of PBTC to chelate metal ions and to adsorb onto the surface of inorganic particles, which contributes to its scale inhibition and dispersion properties. aquapharm-india.comresearchgate.net

A carboxylic acid is an organic functional group consisting of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. lumenlearning.combritannica.com Carboxylic acids are Brønsted-Lowry acids as they are proton donors. wikipedia.org They generally have higher boiling points than other organic compounds of similar molecular weight due to their ability to form strong intermolecular hydrogen bonds. britannica.comsdsu.edu

Nomenclature and Common Synonyms

This compound is identified by the CAS Registry Number 37971-36-1. atamankimya.comradicalpolymers.com Due to its widespread use in various industries, it is known by several synonyms and trade names.

Systematic and Common Names:

2-Phosphono-1,2,4-butanetricarboxylic acid aquapharm-india.com

3-Carboxy-3-phosphonohexanedioic acid tcichemicals.com

Phosphonobutanetricarboxylic acid aquapharm-india.com

Common Abbreviations:

PBTC atamankimya.comhaihangchem.com

PBTCA atamankimya.com

Selected Trade Names:

BAYHIBIT® AM sealandchem.comradicalpolymers.comlanxess.com

DEQUEST® 7000 quimicalider.com

Aquacid 101EX atamankimya.com

MAYOQUEST 2100

Uniphos 100 atamankimya.com

These various names and identifiers are often encountered in scientific literature, technical data sheets, and commercial product information.

Structure

2D Structure

Propiedades

IUPAC Name |

2-phosphonobutane-1,2,4-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11O9P/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHQPBJEOCHCKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CC(=O)O)(C(=O)O)P(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40372-66-5 (unspecified hydrochloride salt) | |

| Record name | 2-Phosphonobutane-1,2,4-tricarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037971361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4027999 | |

| Record name | 2-Phosphono-1,2,4-butanetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Produced as a solid; Available as aqeous solution; [eChemPortal: SIDSUNEP] Dark straw-colored liquid; [MSDSonline] | |

| Record name | 1,2,4-Butanetricarboxylic acid, 2-phosphono- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phosphono-1,2,4-butanetricarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

37971-36-1 | |

| Record name | 2-Phosphonobutane-1,2,4-tricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37971-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phosphonobutane-1,2,4-tricarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037971361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Butanetricarboxylic acid, 2-phosphono- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phosphono-1,2,4-butanetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phosphonobutane-1,2,4-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHONOBUTANETRICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/306P37319L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Reactions of Pbtc

Established Synthesis Pathways for PBTC

The industrial production of PBTC has evolved through several key synthetic routes, each with distinct starting materials and reaction conditions. These pathways are designed to maximize yield and purity while managing reaction energetics.

Dimethyl Hydrogen Phosphate (B84403) and Dimethylformamide Route

One of the established methods for synthesizing PBTC involves the reaction of dimethyl hydrogen phosphate with dimethylformamide. shanghaichemex.com This process is conducted in the presence of a strong base, such as sodium monoxide, which acts as a catalyst to facilitate the necessary carbon-phosphorus bond formation. shanghaichemex.com While this route is recognized, detailed process parameters are less frequently published compared to other methods.

Tetramethyl Phosphonosuccinate and Methyl Acrylate (B77674) Route

A widely documented and commercially significant pathway to PBTC begins with the reaction of a dialkyl phosphite (B83602), such as dimethyl phosphite, with a dialkyl maleate, like dimethyl maleate. atamankimya.comirowater.com This initial reaction, typically performed in the presence of a basic catalyst, yields a tetraalkyl ester of phosphonosuccinic acid. atamankimya.comirowater.com

This intermediate, tetramethyl phosphonosuccinate, is then reacted with methyl acrylate in a Michael addition reaction. atamankimya.comgoogle.comgoogle.com The resulting pentamethyl ester of PBTC is not typically isolated but is directly hydrolyzed to produce the final 2-Phosphonobutane-1,2,4-tricarboxylic acid. google.comgoogle.com The hydrolysis is commonly achieved using strong acids like hydrochloric acid or by passing water vapor through the reaction mixture at elevated temperatures. google.comgoogle.com

| Stage | Reactants | Catalyst | Temperature | Outcome |

| Addition | Dimethyl Phosphite + Dimethyl Maleate | Basic Catalyst (e.g., Sodium Methoxide) | ~30°C google.com | Tetramethyl Phosphonosuccinate |

| Michael Addition | Tetramethyl Phosphonosuccinate + Methyl Acrylate | Sodium Methoxide google.comgoogle.com | 12-14°C google.comgoogle.com | This compound pentamethyl ester |

| Saponification | PBTC Pentamethyl Ester + Water | Hydrochloric Acid or Heat google.comgoogle.com | Reflux / ~120°C google.comgoogle.com | This compound (PBTC) |

Continuous Synthesis using Dimethyl Hydrogen Phosphate and Maleic Anhydride (B1165640)

To improve process efficiency, a continuous synthesis method has been developed. shanghaichemex.com This route utilizes dimethyl hydrogen phosphate and maleic anhydride as primary reactants. shanghaichemex.com The reaction is catalyzed by sodium methoxide, and methyl acrylate is subsequently added to the system. shanghaichemex.com The final product is obtained after cooling and hydrolysis. shanghaichemex.com A similar continuous process has been described starting with dimethyl phosphite and dimethyl maleate, which are reacted in a first stage, followed by the continuous addition of methyl acrylate in a second stage. google.com This approach offers better control over reaction conditions and higher throughput compared to traditional batch methods.

Production Process Optimization and Yield Enhancement

Optimizing the synthesis of PBTC is crucial for its economic viability and environmental footprint. Research and process development have focused on several key areas to enhance yield and product purity.

Fine-tuning reaction conditions is another critical aspect of optimization. The use of specific catalysts, such as sodium methoxide, at controlled concentrations and maintaining low reaction temperatures (e.g., 12-14°C) during the Michael addition step helps to minimize the formation of unwanted by-products, thereby increasing the yield and purity of the final PBTC. google.comgoogle.com For quality control, analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine the purity of the final product, ensuring it meets required specifications. irowater.com

| Optimization Strategy | Description | Benefit |

| Elimination of Intermediate Distillation | The phosphonosuccinic acid ester intermediate is used directly in the subsequent reaction without purification. google.comgoogle.com | Simplifies the process, reduces energy consumption, and lowers costs. |

| Catalyst and Temperature Control | Precise control over the amount of catalyst and maintaining low reaction temperatures. google.comgoogle.com | Minimizes by-product formation, leading to higher yield and purity. |

| Continuous Processing | Reactants are continuously fed into the reactor system, and the product is continuously removed. shanghaichemex.comgoogle.com | Increases throughput, improves consistency, and allows for better process control. |

| Purity Analysis | Use of analytical methods like ³¹P NMR to monitor product purity. irowater.com | Ensures product quality and provides feedback for process adjustments. |

Investigation of PBTC Chemical Reactivity and Transformation

The functionality of PBTC is intrinsically linked to its chemical structure, which features both phosphonic acid and multiple carboxylic acid groups. irowater.comnih.gov This unique combination dictates its reactivity, particularly its ability to interact with metal ions.

Complexation Reactions with Metal Ions

PBTC is recognized as a highly effective complexing agent for a variety of metal ions. nih.gov Its molecular structure allows it to form stable chelate complexes with numerous divalent and trivalent metal ions, including calcium (Ca²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), iron (Fe³⁺), and copper (Cu²⁺). atamankimya.comnih.govresearchgate.net This chelating ability is the basis for its widespread use as a scale and corrosion inhibitor in industrial water systems. nih.gov

Studies have shown that both the phosphonate (B1237965) and carboxylate functional groups participate in the coordination of metal ions. researchgate.netiaea.org Spectroscopic investigations, including NMR, have been used to elucidate the nature of these interactions. nih.goviaea.org In the case of uranium (VI), it has been demonstrated that the U(VI) ion is chelated by the phosphonate group and one of the carboxyl groups. iaea.org For calcium, the interaction can lead to the formation of a polymeric complex with the structure [Ca(H₃PBTC)(H₂O)₂·2H₂O]n, where the calcium ion is seven-coordinated, binding to two phosphonate oxygens, three carboxylate oxygens, and two water molecules. researchgate.net

| Metal Ion | Interacting Groups | Application Context |

| Ca²⁺, Mg²⁺ | Phosphonate and Carboxylate Groups nih.govresearchgate.net | Scale Inhibition nih.gov |

| Zn²⁺, Cu²⁺, Fe³⁺ | Phosphonate and Carboxylate Groups atamankimya.comnih.govresearchgate.net | Corrosion Inhibition, Chelation atamankimya.comresearchgate.net |

| U(VI) | Phosphonate and Carboxylate Groups iaea.org | Radionuclide Sequestration nih.goviaea.org |

Cu(II)-PBTCA Complex Formation

The interaction between PBTC and copper(II) ions is pH-dependent, leading to the formation of distinct complexes. At a pH of 4.0, a crystalline complex with the formula [Cu(H3L)(H2O)2]·H2O is formed. In this structure, the copper ion is coordinated by a phosphonate oxygen, a carboxylate oxygen at the C4 position, and two water molecules. This arrangement results in a polymeric chain through bridging with a neighboring molecule's C2 carboxylate oxygen.

Conversely, at a more alkaline pH of 9.0, a different complex, Na2[Cu(L)]·5H2O, is synthesized. Here, the fully deprotonated PBTC ligand chelates the Cu(II) center via the phosphonate group and the carboxylate groups at the C2 and C4 positions. A water molecule and a bridging carboxylate oxygen from an adjacent PBTC molecule complete the coordination, forming a dimeric structure.

Chelating Properties with Divalent and Trivalent Metal Ions (e.g., Ca²⁺, Mg²⁺, Zn²⁺, Al³⁺, Fe³⁺)

PBTC is a potent complexing agent for a range of divalent and trivalent metal ions commonly found in industrial water systems. nih.gov It effectively forms stable complexes with ions such as calcium (Ca²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺), which is critical for its role as a scale inhibitor. The presence of both phosphonic acid and carboxylic acid moieties within the same molecule allows for strong and efficient chelation, preventing the precipitation of scale-forming salts like calcium carbonate. nih.govatamankimya.com

The chelating action of PBTC extends to trivalent ions as well, including aluminum (Al³⁺) and iron (Fe³⁺). nih.gov The formation of soluble complexes with these ions helps to mitigate fouling and corrosion processes in various industrial settings.

Comparison of Complexation Strength with Other Chelating Agents (e.g., EDTA)

When compared to other well-known chelating agents like ethylenediaminetetraacetic acid (EDTA), PBTC demonstrates competitive performance, particularly in preventing mineral scale formation. aquapharm-india.com While EDTA is recognized for forming highly stable complexes with many metal ions, PBTC is noted as a weaker complexing agent, which can be advantageous in preventing the remobilization of heavy metals from sediments. aquapharm-india.com The stability of metal complexes is often expressed by the logarithm of the stability constant (log K).

Comparative Stability Constants (log K) of PBTC and EDTA

| Metal Ion | PBTC (log K) | EDTA (log K) |

| Ca²⁺ | ~4.5 | 10.7 |

| Mg²⁺ | ~5.3 | 8.7 |

| Cu²⁺ | - | 18.8 chemguide.co.uk |

| Fe³⁺ | - | 25.1 |

| Zn²⁺ | - | 16.5 |

Note: The table presents approximate or representative values as reported in various sources. Direct comparative data for all ions under identical conditions is not always available. The stability of complexes can be influenced by factors such as pH and temperature. rsc.orgresearchgate.netrsc.orglibretexts.org

Esterification Reactions of PBTC

PBTC can undergo esterification, a chemical reaction that transforms its carboxylic acid groups into esters. researchgate.net This process opens avenues for creating new molecules with tailored properties.

Reaction with Primary Alcohols

PBTC reacts with primary alcohols to form phosphorus-containing esters. researchgate.net Research indicates that the esterification can involve both the phosphonic group and the carboxylic acid groups at the 1,4-positions. researchgate.net The specific ester products formed are influenced by reaction conditions such as the molar ratio of the reactants. researchgate.net

Formation of Phosphate Polyester (B1180765) Polyols

A significant application of PBTC's esterification is the synthesis of phosphate polyester polyols. researchgate.net These polymers are produced by reacting PBTC with polyols. researchgate.netgoogle.com The resulting phosphate polyester polyols can be incorporated into polyurethane foams, potentially enhancing properties like flame retardancy. researchgate.net The synthesis involves a condensation reaction between the carboxyl groups of PBTC and the hydroxyl groups of the polyol. google.com

Characterization of Ester Products by Spectroscopic Methods (e.g., FT-IR, ³¹P NMR)

The products of PBTC esterification are analyzed using spectroscopic techniques to confirm their chemical structure. Fourier-transform infrared (FT-IR) spectroscopy is used to identify the formation of ester groups by observing characteristic carbonyl (C=O) stretching bands and the disappearance of the broad hydroxyl (O-H) band of the carboxylic acids. researchgate.net

³¹P nuclear magnetic resonance (³¹P NMR) spectroscopy is a crucial tool for examining the phosphorus environment within the molecule. researchgate.net The chemical shift in the ³¹P NMR spectrum provides direct evidence of the structural changes around the phosphonate group, confirming the successful synthesis of the desired ester products. researchgate.netmdpi.comresearchgate.net

Amidation Reactions

Amidation involves the reaction of a carboxylic acid with an amine to form an amide. In the case of PBTC, its three carboxylic acid groups can be converted to amide functionalities. These reactions are typically facilitated by a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

The general transformation can be represented as the reaction of PBTC with an amine (R-NH2), where 'R' can be an alkyl or aryl group. The reaction would proceed via the activation of the carboxylic acid groups, followed by the nucleophilic addition of the amine. The presence of multiple carboxylic acid groups allows for the potential synthesis of mono-, di-, or tri-amides, depending on the stoichiometric ratios of the reactants and the reaction conditions.

While specific research detailing the amidation of PBTC is sparse, the reaction of PBTC with amines has been mentioned in the context of creating new corrosion inhibitors. This suggests that such modifications are indeed feasible and have practical applications. The resulting amides would exhibit altered polarity, solubility, and coordination properties, which could enhance their performance in various industrial applications.

Table 1: General Conditions for Amidation of Carboxylic Acids

| Parameter | Description |

| Activating Agents | Carbodiimides (e.g., DCC, EDC), Thionyl chloride, Oxalyl chloride |

| Solvents | Aprotic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF) |

| Temperature | Typically ranges from 0 °C to room temperature |

| Additives | Bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to neutralize acid byproducts |

It is important to note that the phosphonic acid group in PBTC could potentially interfere with or participate in side reactions under certain amidation conditions, necessitating careful optimization of the reaction parameters.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on PBTC could theoretically occur at the phosphorus center of the phosphonic acid group or at the carbon atom alpha to the phosphonate group. However, the phosphorus atom in a phosphonic acid is generally not highly electrophilic and is resistant to nucleophilic attack unless it is first converted to a more reactive species, such as a phosphonyl chloride.

A more plausible scenario for nucleophilic substitution involves the conversion of the phosphonic acid into a phosphonate ester. These esters are more amenable to nucleophilic substitution reactions at the phosphorus center. The reaction would involve the displacement of a leaving group by a nucleophile.

The reactivity of the P-C bond in organophosphonates is generally low, making nucleophilic substitution at the carbon skeleton challenging without specific activating groups. Therefore, functionalization of PBTC through nucleophilic substitution would likely target the phosphorus atom after its conversion to a more reactive intermediate.

Table 2: Potential Nucleophilic Substitution Reactions on PBTC Derivatives

| Substrate | Nucleophile | Potential Product | Reaction Conditions |

| PBTC-phosphonyl chloride | Alcohol (R-OH) | PBTC-phosphonate ester | Presence of a base |

| PBTC-phosphonyl chloride | Amine (R-NH2) | PBTC-phosphonamidate | Anhydrous conditions |

| PBTC-phosphonate ester | Grignard reagent (R-MgX) | PBTC-phosphine oxide | Anhydrous etheral solvent |

The synthesis of novel PBTC derivatives through these and other synthetic methodologies remains a promising area for future research, with the potential to yield new compounds with enhanced efficacy in water treatment and other industrial applications.

Compound Names

| Abbreviation/Common Name | Chemical Name |

| PBTC | This compound |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| DCM | Dichloromethane |

| DMF | Dimethylformamide |

| THF | Tetrahydrofuran |

| TEA | Triethylamine |

| DIPEA | N,N-Diisopropylethylamine |

Molecular Level Interactions and Mechanistic Elucidation of Pbtc

Quantum Chemical Investigations and Computational Modeling

Computational modeling, particularly through quantum chemical methods, offers a powerful lens to examine the electronic structure and reactivity of PBTC. These theoretical investigations provide detailed mechanistic insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Protonation and Deprotonation Sequences

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules like PBTC. It is especially valuable for elucidating the sequence of proton loss from its multiple acidic functional groups, a critical factor governing its interaction with metal ions and surfaces.

The acidity of PBTC's functional groups is defined by their pKₐ values. While experimental methods like NMR spectroscopy can determine these values, DFT calculations provide crucial support in assigning them to the correct deprotonation steps. nih.govnih.gov DFT-based calculations confirm that the first and last deprotonation events occur at the phosphonic acid group, which is the most and least acidic site, respectively. acs.org The intermediate pKₐ values correspond to the successive deprotonation of the three carboxylic acid groups. nih.govacs.org

A 2022 study combining multinuclear NMR spectroscopy with DFT calculations established a precise sequence of deprotonation for PBTC in an aqueous solution. nih.govnih.gov The findings from this research are summarized in the table below.

Table 1: Experimentally Determined and DFT-Supported pKₐ Values for PBTC This interactive table details the pKₐ values associated with the sequential deprotonation of PBTC's functional groups.

| Deprotonation Step | Functional Group Involved | pKₐ Value (± uncertainty) |

|---|---|---|

| First | Phosphonic Acid | 0.90 (± 0.02) |

| Second | Carboxylic Acid (1') | 3.92 (± 0.02) |

| Third | Carboxylic Acid (4') | 4.76 (± 0.03) |

| Fourth | Carboxylic Acid (2') | 6.13 (± 0.03) |

| Fifth | Phosphonic Acid | 9.79 (± 0.02) |

Data sourced from Kretzschmar et al. (2022). nih.govnih.gov

Intramolecular hydrogen bonds, which are non-covalent interactions between the different functional groups within the PBTC molecule, play a decisive role in the deprotonation sequence. acs.org DFT-optimized structures have shown that while the fully protonated PBTC molecule has no intramolecular hydrogen bonds, such bonds form in the partially ionized species and are critical for stabilizing the molecule. acs.org

These hydrogen bonds can influence the acidity of a specific proton by stabilizing the resulting anion after deprotonation. researchgate.netrandallcygan.com For PBTC, DFT calculations revealed strong intramolecular hydrogen bonding, which helped to unambiguously determine the deprotonation sequence of the carboxylic groups. nih.govacs.org For example, after the first deprotonation at the phosphonic group, DFT calculations show that removing the proton from the carboxylic group at the 1' position is energetically more favorable than removing it from the 2' or 4' positions, a fact attributed to the resulting molecular stability. acs.org

Molecular Dynamics (MD) Simulations of PBTC Interactions

Molecular Dynamics (MD) simulations allow researchers to model the physical movements of atoms and molecules over time. This technique is instrumental in visualizing and understanding the dynamic adsorption process of PBTC onto the surfaces of materials like clay minerals.

MD simulations have been used to investigate the comparative adsorption of PBTC on two different clay minerals: kaolinite (B1170537) and montmorillonite (B579905). nih.gov These studies, supported by experimental data, show that PBTC adsorption is a monolayer chemisorption process. nih.gov Montmorillonite was found to have a significantly higher maximum adsorption capacity for PBTC compared to kaolinite under acidic conditions. nih.gov

The simulations reveal the specific interactions that drive this adsorption. The primary mechanism identified is the formation of hydrogen bonds between PBTC and the mineral surfaces. nih.gov In the case of montmorillonite, which has a layered structure, PBTC adsorption occurs on the external surfaces. nih.gov

Furthermore, analysis based on DFT, such as the Independent Gradient Model (IGM), confirms that the high adsorption efficiency of PBTC onto these clay minerals is primarily attributable to hydrogen bond interactions. nih.gov This indicates a strong preference for the polar functional groups of PBTC to interact with active sites on the clay surfaces, such as surface hydroxyl groups.

Prediction of Adsorption Energies and Ligand-Exchange Pathways

Computational chemistry methods are pivotal in elucidating the reaction mechanisms of PBTC at an atomic level. nih.gov Studies involving Density Functional Theory (DFT) have been employed to analyze the adsorption behavior and complexation of PBTC with metal ions. For instance, in the context of copper chemical mechanical planarization (CMP), PBTC serves as a superior complexing agent that accelerates the dissolution of copper. nih.gov The mechanism involves a ligand-exchange pathway where PBTC reacts with Cu²⁺ ions. nih.gov

The reaction pathway demonstrates that the oxygen atoms on both the carboxyl and phosphonic groups of the PBTC molecule can form chemical bonds with the Cu²⁺ ion, creating a stable Cu(II)-PBTC complex. nih.gov Molecular dynamics simulations have further predicted that the complexation ability of the phosphonate (B1237965) group is more potent than that of the carboxylate groups in this interaction. nih.gov Such computational predictions of adsorption and ligand-exchange mechanisms are essential for optimizing industrial slurries and understanding the molecule's performance as a corrosion inhibitor and chelating agent. nih.govanalytice.com

Analysis of Molecular Van der Waals (vdW) Surfaces for Reactive Sites

The analysis of molecular van der Waals (vdW) surfaces is a theoretical approach used to predict and understand how molecules interact. These surfaces represent the outermost boundary of a molecule's electron cloud and are crucial for identifying potential reactive sites for non-covalent interactions like adsorption. The shape and electrostatic potential of the vdW surface dictate how a molecule will "dock" with other molecules or surfaces.

For PBTC, the vdW surface highlights the regions of high electron density, which correspond to its primary reactive sites. The molecule possesses three carboxylic acid groups and one phosphonic acid group, all of which contain electronegative oxygen atoms. atamankimya.com These oxygen atoms are the primary sites for interaction, capable of acting as hydrogen bond acceptors and forming coordination bonds with metal ions. nih.govresearchgate.net Analysis of the vdW surface can therefore predict that PBTC will adsorb onto inorganic particles and metal surfaces, a property that contributes to its function as a dispersant and corrosion inhibitor. researchgate.net

Independent Gradient Model (IGM) and Hirshfeld Surface Analyses for Hydrogen Bonding

The Independent Gradient Model (IGM) is a powerful computational method for the visual analysis of intramolecular and intermolecular interactions. nih.gov It is particularly useful for identifying and characterizing non-covalent interactions such as hydrogen bonds and van der Waals forces. nih.govresearchgate.net IGM is based on electron density and provides a clear, graphical representation of interaction regions within a chemical system. An advancement of this method, IGM based on Hirshfeld partition (IGMH), offers a more rigorous physical background by using atomic densities derived from the actual molecular electron density. nih.gov

These computational tools are ideally suited for studying the complex hydrogen bonding network in PBTC. Hirshfeld surface analysis allows for the quantification of different intermolecular contacts, while IGM/IGMH can visually map the specific hydrogen bonds. For PBTC, which possesses multiple hydrogen-bond donor and acceptor sites in its phosphonic and carboxylic acid groups, these analyses can elucidate the nature and strength of the interactions that define its crystal structure. DFT-calculated structures have revealed the potential for strong intramolecular hydrogen bonding in certain ionized forms of PBTC in solution, while crystallographic data confirm that intermolecular hydrogen bonds dominate in the solid state. analytice.com

Spectroscopic and Diffraction Studies for Structural Characterization

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using advanced analytical techniques. For PBTC, X-ray diffraction has been the definitive method for elucidating its crystal and molecular structure.

X-ray Crystallography of PBTC Monohydrate

The crystal structure of 2-Phosphonobutane-1,2,4-tricarboxylic acid solvate (specifically, the monohydrate) has been successfully determined through single-crystal X-ray diffraction methods. This analysis provides unambiguous proof of the molecule's connectivity and its arrangement within the crystal lattice.

The analysis of the diffraction data reveals that PBTC monohydrate crystallizes in the monoclinic system with the space group P2 1/c. The phosphorus atom within the structure is found to have a tetrahedral coordination. Detailed parameters of the unit cell have been determined and are presented in the table below.

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2 1/c |

| a | 1.0371(2) nm |

| b | 0.86370(17) nm |

| c | 1.3713(3) nm |

| β | 103.60(3)° |

| Volume (V) | 1.1939(4) nm³ |

| Z (Formula units/cell) | 4 |

| Calculated Density (Dc) | 1.653 g/cm³ |

Table 1: Crystallographic Data for PBTC Monohydrate.

A defining feature of the PBTC monohydrate crystal structure is the presence of an extensive network of intermolecular hydrogen bonds. analytice.com These interactions are crucial for the stability of the crystal lattice. The analysis shows interactions that connect the water of hydration with the PBTC molecules. The collective effect of these hydrogen bonds is the formation of a one-dimensional network structure within the crystal. The presence of multiple hydrogen-bond donor (-OH) and acceptor (C=O, P=O) sites on each PBTC molecule facilitates this complex supramolecular assembly, which is a key aspect in the design of crystalline materials.

Multinuclear NMR Spectroscopy for pH-Dependent Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structural and electronic environment of atomic nuclei. For a molecule like this compound (PBTC), which has multiple ionizable groups, multinuclear NMR is particularly insightful for understanding its behavior in aqueous solutions at different pH levels. By observing the NMR signals of hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P), researchers can track the sequence of protonation and deprotonation events, which are critical for understanding PBTC's speciation and its interaction with metal ions. nih.govkuritaamerica.com

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local chemical environment. Changes in pH alter the protonation state of the acidic functional groups in PBTC, leading to predictable changes in the chemical shifts of nearby nuclei. nih.govnih.gov

³¹P NMR: The phosphorus atom in the phosphonate group is an excellent probe for its own protonation state. The ³¹P chemical shift shows a complex but well-defined dependence on pH. nih.govnatcoll.com Plotting the ³¹P chemical shift against pH reveals two distinct inflection points, which correspond to the two pKₐ values of the phosphonate group. A detailed analysis determined these pKₐ values to be approximately 0.90 and 9.79. nih.govkuritaamerica.com

¹³C NMR: The chemical shifts of the carbon atoms in PBTC, particularly the carboxyl carbons (C1', C2', C4') and the carbons of the butane (B89635) backbone (C1, C2, C3, C4), are also pH-dependent. nih.govnatcoll.com As the pH increases, the deprotonation of the carboxylic acid groups causes a downfield shift (to higher ppm values) in the signals of the adjacent carbons. nih.gov By fitting the pH-dependent ¹³C chemical shift data to sigmoidal dose-response curves, the pKₐ values associated with the three carboxylic groups were determined to be 3.92, 4.76, and 6.13. nih.govkuritaamerica.com

The collective data from multinuclear NMR allows for the unambiguous determination of the five pKₐ values of PBTC, as summarized in the table below.

| Functional Group | Associated pKₐ Value |

|---|---|

| Phosphonate | 0.90 ± 0.02 |

| Carboxylate | 3.92 ± 0.02 |

| Carboxylate | 4.76 ± 0.03 |

| Carboxylate | 6.13 ± 0.03 |

| Phosphonate | 9.79 ± 0.02 |

Scalar spin-spin coupling, or J-coupling, provides information about the through-bond connectivity of atoms and the conformation of the molecule. The magnitude of the coupling constant (J), measured in Hertz (Hz), is sensitive to the number of bonds separating the coupled nuclei, as well as the dihedral angles between them. In PBTC, the coupling between the ³¹P nucleus and various ¹³C nuclei (ⁿJC,P) is particularly informative. nih.gov

The key pH-dependent J-couplings observed in PBTC are:

¹J(C2–P): The one-bond coupling between the phosphorus and the C2 carbon is large (around 120 Hz) and shows some dependence on pH. nih.gov

²J(C2'–P): The two-bond coupling between the phosphorus and the carboxyl carbon at the C2 position is small (~3.5 Hz) but exhibits changes with pH, reflecting conformational adjustments around the C2-P bond. nih.gov

³J(C1'–P) and ³J(C4–P): These three-bond couplings are highly dependent on the molecular conformation, which in turn is influenced by the protonation state of the functional groups and the resulting intramolecular hydrogen bonding. Their values change significantly across the pH range, providing insight into the conformational modulations of the PBTC molecule as it deprotonates. nih.gov

The pH-dependence of these coupling constants reflects the modulations in the molecule's conformation as its speciation changes. nih.gov

| Coupling Pathway | Typical Coupling Constant (Hz) | Dependence on pH |

|---|---|---|

| ¹J(C2–P) | ~120 | Yes |

| ²J(C2'–P) | ~3.5 | Yes |

| ³J(C1'–P) | ~12 | Yes |

| ³J(C4–P) | ~8 | Yes |

Adsorption Kinetics and Isotherms of PBTC on Various Substrates

The efficacy of PBTC as a corrosion and scale inhibitor is fundamentally linked to its ability to adsorb onto surfaces, such as those of metals or mineral scales. nih.gov Understanding the dynamics (kinetics) and equilibrium (isotherms) of this adsorption process is essential for optimizing its application. Studies have investigated the adsorption of PBTC on various substrates, including clay minerals like kaolinite and montmorillonite, which serve as models for mineral surfaces. nih.gov

To quantify the adsorption process, experimental data are often fitted to established kinetic and isotherm models.

Langmuir Isotherm Model: This model describes the equilibrium of adsorption and is based on the assumption that adsorption occurs at specific, homogeneous sites on the adsorbent surface, forming a monolayer. nih.govekb.eg The fit of PBTC adsorption data to the Langmuir model suggests that a single layer of PBTC molecules forms on the substrate surface. nih.gov A study on clay minerals found that the maximum adsorption capacities (qₘ) for PBTC were 72.30 mg/g on kaolinite and 121.16 mg/g on montmorillonite at 298 K and pH 3.0, confirming a strong affinity for these surfaces. nih.gov

Pseudo-Second-Order Kinetic Model: This model is used to describe the rate of adsorption. It assumes that the rate-limiting step is a chemical adsorption process (chemisorption) involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. nih.govyoutube.com The successful application of the pseudo-second-order model to PBTC adsorption kinetics indicates that the process is controlled by chemisorption. nih.gov This implies the formation of strong chemical bonds between the PBTC molecules and the substrate. youtube.com

| Substrate | Adsorption Model | Key Finding | Maximum Adsorption Capacity (qₘ) |

|---|---|---|---|

| Kaolinite | Langmuir & Pseudo-Second-Order | Data fits both models well. | 72.297 mg/g |

| Montmorillonite | Langmuir & Pseudo-Second-Order | Data fits both models well. | 121.163 mg/g |

The combined results from isotherm and kinetic modeling strongly support a monolayer chemisorption mechanism for PBTC on relevant surfaces. nih.gov

Monolayer Formation: The adherence of the adsorption data to the Langmuir isotherm is a key piece of evidence for monolayer adsorption. nih.govekb.eg This means that PBTC molecules form a single, protective layer on the surface rather than multiple layers. This is a crucial feature for an effective corrosion inhibitor, as the monolayer acts as a barrier film. nih.gov

Chemisorption: The excellent fit of the kinetic data to the pseudo-second-order model is indicative of chemisorption. nih.govyoutube.com This implies that the adsorption is not merely a weak physical attraction (physisorption) but involves the formation of chemical bonds. In the case of PBTC, the phosphonate and carboxylate groups are the active sites that can form strong coordinate bonds with metal ions on the surface of steel or with calcium and magnesium ions in scale deposits. nih.gov This strong, specific interaction leads to a stable and effective protective film.

Theoretical studies using Density Functional Theory (DFT) further support this mechanism, indicating that the high adsorption effect is primarily due to hydrogen bonding and the strong affinity of the oxygen atoms in the carboxyl and phosphonate groups for the substrate surface. nih.gov

Environmental Fate and Degradation Pathways of Pbtc

Abiotic Degradation Mechanisms

In addition to biodegradation, PBTC can be degraded through non-biological, or abiotic, processes. atamankimya.comsnu.ac.kr One significant pathway is photolysis, or light-induced degradation. In the presence of light and traces of substances like iron or nitrate, the half-life of PBTC in natural water can be reduced to just a few hours. atamankimya.com PBTC is also susceptible to degradation by strong oxidizing agents. nih.govresearchgate.net Studies on ozonation have shown that PBTC reacts with both ozone molecules and hydroxyl radicals, leading to its breakdown. nih.govresearchgate.net

PBTC demonstrates considerable stability under high temperatures. For instance, in process water at a pH of 9 and a temperature of 200°C, its half-life for degradation to orthophosphate is approximately 20 hours. atamankimya.com This thermal and hydrolytic stability is a key property for its industrial applications. atamankimya.com

| Degradation Mechanism | Conditions | Outcome | Source |

| Photolysis | Presence of light and traces of iron or nitrate | Half-life of a few hours in natural water | atamankimya.com |

| Ozonation | Reaction with ozone and hydroxyl radicals | Degradation of PBTC structure | nih.govresearchgate.net |

| Thermal Degradation | 200°C, pH 9 | Half-life of ~20 hours to orthophosphate | atamankimya.com |

Photodegradation of PBTC in Aqueous Solutions

The breakdown of PBTC when exposed to light in water is a key aspect of its environmental persistence. This process involves direct absorption of light and reactions influenced by other substances present in the water.

Direct Photoreaction and Quantum Yield Determination

Identification of Photolysis Products (e.g., Butane-1,2,4-tricarboxylic acid)

While the degradation of PBTC is known to occur, the specific chemical products resulting from photolysis are not extensively detailed in the reviewed literature. In degradation processes involving oxidation, the phosphorus within the PBTC molecule is transformed. For instance, in ozonation, the organophosphorus of PBTC is converted into other organic phosphorus forms and ultimately mineralized to inorganic phosphate (B84403). nih.gov It is plausible that photodegradation follows a similar pathway, potentially involving the cleavage of the carbon-phosphorus bond. However, specific identification of photolysis products like Butane-1,2,4-tricarboxylic acid requires further dedicated study.

Environmental Photolysis Half-Life Estimation

The half-life of a compound is the time it takes for its concentration to be reduced by half. researchgate.net This value is highly dependent on environmental conditions. For PBTC, its photolytic half-life is significantly influenced by the presence of substances like iron. In the presence of trace amounts of iron, the photolytic half-life of PBTC in natural waters has been estimated to be as short as a few hours. atamankimya.com This rapid degradation highlights the importance of indirect photolysis pathways, such as the photo-Fenton process involving Fe(III) complexes, in determining the environmental persistence of PBTC.

Degradation in Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are water treatment technologies designed to degrade persistent organic pollutants. The effectiveness of these processes, such as ozonation, on PBTC has been a subject of detailed kinetic studies.

Ozonation Kinetics and Phosphorus Transformation

Ozonation has been studied as a method to degrade PBTC. The degradation proceeds through reactions with both molecular ozone (O₃) and, more significantly, with hydroxyl radicals (•OH) that are formed during the process. nih.gov The reaction with hydroxyl radicals is substantially faster than with molecular ozone. nih.gov Studies have determined the specific second-order rate constants for these reactions, which are critical for modeling and designing treatment processes. nih.govresearchgate.net

During ozonation, the phosphorus atom in the PBTC molecule undergoes a transformation. The original organophosphorus (referred to as PP) is converted into other forms of organic phosphorus (PO) and inorganic phosphorus (PI), such as orthophosphate. nih.gov Subsequently, the intermediate organic phosphorus (PO) is further oxidized to inorganic phosphorus (PI). nih.gov Kinetic modeling has shown that the transformation of PBTC into intermediate organic phosphorus compounds is about 5.5 times faster than its direct transformation into inorganic phosphorus. nih.govresearchgate.net The rate of ozonation is also pH-dependent, with faster degradation observed under alkaline conditions where the formation of highly reactive hydroxyl radicals is favored. nih.govresearchgate.net

Interactive Table: Ozonation Kinetic Data for PBTC

| Reactant | Second-Order Rate Constant (L mol⁻¹ s⁻¹) | pH Condition | Reference |

| Molecular Ozone (O₃) | (0.12 ± 0.002) | Neutral/Alkaline | nih.gov |

| Hydroxyl Radical (•OH) | (7.83 ± 1.51) x 10⁸ | Neutral/Alkaline | nih.gov |

Role of Hydroxyl Radicals and Ozone Molecules

The degradation of PBTC in aqueous environments through ozonation involves two primary reactive species: ozone molecules (O₃) and hydroxyl radicals (•OH). nih.govresearchgate.net Both species play a crucial role in the breakdown of the PBTC molecule, though they react at vastly different rates. Hydroxyl radicals are extremely powerful and non-selective oxidizing agents. researchgate.net

Studies have determined the specific reaction rates of PBTC with both oxidants. The degradation process is influenced significantly by the pH of the water. Ozonation of PBTC proceeds much more rapidly under alkaline pH conditions compared to acidic environments. nih.govresearchgate.net This is attributed to the greater generation of highly reactive hydroxyl radicals from ozone decomposition at higher pH levels. nih.govresearchgate.netrsc.org

The kinetics of the reaction have been quantified, highlighting the dominant role of hydroxyl radicals in the degradation process.

Table 2: Second-Order Rate Constants for the Reaction of PBTC with Ozone and Hydroxyl Radicals

| Oxidizing Species | Second-Order Rate Constant (L mol⁻¹ s⁻¹) | Reference |

| Ozone (O₃) | 0.12 ± 0.002 | nih.govresearchgate.net |

| Hydroxyl Radical (•OH) | (7.83 ± 1.51) × 10⁸ | nih.govresearchgate.net |

As the data indicates, the reaction rate constant for PBTC with hydroxyl radicals is several orders of magnitude higher than that with ozone molecules, underscoring the critical role of •OH in the rapid degradation of this compound during ozone-based advanced oxidation processes. nih.govresearchgate.net The process involves both direct oxidation by ozone and indirect oxidation via hydroxyl radicals, a mechanism also observed in the degradation of other complex organic molecules. rsc.org

Identification of Transient Intermediates using High-Resolution Mass Spectrometry

The degradation of PBTC results in the formation of various transient intermediates before its complete mineralization. The primary transformation pathway involves the breakdown of the parent molecule and the conversion of its phosphonate (B1237965) group. As established, the phosphorus from the PBTC molecule is first transformed into other organic phosphorus compounds and subsequently into inorganic phosphorus. nih.govresearchgate.net

The identification of these specific transient chemical structures is crucial for understanding the complete degradation pathway. While the literature on PBTC degradation has successfully characterized the transformation of phosphorus forms, detailed structural elucidation of all organic intermediates is complex. nih.govresearchgate.net Advanced analytical techniques are required for this purpose.

High-resolution mass spectrometry (HRMS), such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) and combined high-performance liquid chromatography-mass spectrometry (HPLC-MS), is a powerful tool for identifying intermediate products in the ozonation of complex organic compounds. These techniques provide the high accuracy and resolution needed to determine the elemental composition and structure of unknown substances in complex mixtures. For instance, HPLC-MS has been used to identify aromatic intermediates from the ozonation of phthalic acid, and FT-ICR MS has been applied to characterize ozonation products of crude oil.

In the context of PBTC, studies have also utilized Nuclear Magnetic Resonance (NMR) spectroscopy as a valuable technique for investigating the molecule and its potential degradation products under various conditions. While the transformation of PBTC into different phosphorus-containing species is well-documented, the explicit identification of its full range of transient organic intermediates using high-resolution mass spectrometry is an area for ongoing research.

Advanced Analytical Techniques for Pbtc Research

Chromatographic Methods

Chromatography is a fundamental technique for separating, identifying, and quantifying components within a mixture. For PBTC analysis, both liquid and gas chromatography play significant roles.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used tool for the analysis of PBTC. advancechemjournal.com It allows for the separation, identification, and quantification of the compound in various matrices, including industrial water treatment solutions. advancechemjournal.com Reverse-phase (RP) HPLC is a common mode used for PBTC analysis. sielc.com

Several HPLC methods have been developed for PBTC determination. One effective approach utilizes a mixed-mode column, such as a Newcrom BH column, which has both reverse-phase and ion-pairing characteristics. sielc.com This method allows for the retention and subsequent detection of PBTC, which can be monitored at a low UV wavelength of 220 nm. sielc.comsielc.com The mobile phase in such separations typically consists of a mixture of an organic solvent like acetonitrile (B52724) (ACN) and an aqueous buffer, such as phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid buffer can be substituted with a volatile alternative like formic acid. sielc.com The ability to separate PBTC from impurities also makes HPLC scalable for preparative separations. sielc.com

Another approach involves ion-pair HPLC, where phosphonates are complexed with a metal ion, such as Fe(III), before separation on a reversed-phase column. nih.gov The resulting metal-PBTC complex can then be detected by UV-Vis spectrophotometry. nih.gov

| Parameter | Condition | Source |

|---|---|---|

| Technique | Mixed-Mode Reverse Phase HPLC | sielc.com |

| Column | Newcrom BH, 4.6x150 mm, 5 µm | sielc.com |

| Mobile Phase | Acetonitrile (ACN) / Water (20/80) | sielc.com |

| Buffer | 1.0% Phosphoric Acid (H₃PO₄) | sielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection | UV at 220 nm | sielc.comsielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. The GC separates chemical mixtures into individual components, which are then identified at a molecular level by the MS. This method is particularly effective for the analysis of volatile and semi-volatile compounds. nih.gov

In the context of PBTC research, GC-MS is a highly suitable technique for identifying and quantifying potential degradation products. nih.gov Although PBTC itself is not sufficiently volatile for direct GC analysis, its degradation byproducts, which may result from processes like light irradiation or thermal treatment, could be smaller, more volatile molecules. nih.gov The process would involve separating these degradation products on a GC column and subsequently using the mass spectrometer to obtain detailed structural information for their identification. The MS instrument provides intricate structural insights, allowing for the definitive identification of these byproducts by comparing their mass spectra to extensive libraries of known compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Speciation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the molecular structure and dynamic behavior of PBTC. It provides detailed information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ³¹P, which is critical for understanding its protonation behavior and complexation with metal ions. mdpi.comresearchgate.netnih.gov

Solution-state NMR is exceptionally powerful for studying the pH-dependent behavior of PBTC in aqueous solutions. mdpi.comresearchgate.netnih.gov By conducting NMR titrations—acquiring a series of ¹H, ¹³C, and ³¹P NMR spectra over a wide pH range (e.g., pH 0 to 11)—researchers can observe changes in the chemical shifts and scalar spin-spin coupling constants (J-couplings) of the different atomic nuclei in the PBTC molecule. mdpi.comresearchgate.net These changes directly correlate with the protonation and deprotonation of the phosphonate (B1237965) and carboxylate functional groups. mdpi.comresearchgate.net

A rigorous evaluation of pH-dependent ¹H, ¹³C, and ³¹P chemical shifts allows for the precise determination of the acid dissociation constants (pKₐ values) of PBTC. mdpi.comresearchgate.netnih.gov For instance, a study conducted in a 0.5 molal NaCl aqueous solution used this method to determine the five pKₐ values of PBTC. mdpi.comresearchgate.netnih.gov The evaluation of the ³¹P NMR titration data is particularly straightforward for determining the pKₐ values associated with the phosphonate group. mdpi.com This detailed understanding of protonation is a critical prerequisite for characterizing the thermodynamic stability and structure of PBTC's metal ion complexes. mdpi.comnih.goviaea.org The sequence of deprotonation can be unambiguously determined with support from DFT-calculated structures. nih.govmdpi.comnih.gov

| pKₐ Value | Assigned Functional Group | Value (± uncertainty) | Source |

|---|---|---|---|

| pKₐ₁ | Phosphonate (-PO₃H₂) | 0.90 ± 0.02 | mdpi.comresearchgate.netnih.gov |

| pKₐ₂ | Carboxylic Acid (-COOH) at C1' | 3.92 ± 0.02 | nih.govmdpi.comresearchgate.netnih.gov |

| pKₐ₃ | Carboxylic Acid (-COOH) at C4' | 4.76 ± 0.03 | nih.govmdpi.comresearchgate.netnih.gov |

| pKₐ₄ | Carboxylic Acid (-COOH) at C2' | 6.13 ± 0.03 | nih.govmdpi.comresearchgate.netnih.gov |

| pKₐ₅ | Phosphonate (-PO₃H⁻) | 9.79 ± 0.02 | mdpi.comresearchgate.netnih.gov |

While solution-state NMR is ideal for studying molecules in a dissolved state, solid-state NMR (ssNMR) provides invaluable information on the structure, conformation, and dynamics of molecules in solid materials. icm.edu.pl This technique is particularly relevant for studying PBTC in applications where it interacts with or becomes part of a solid matrix, such as in cement retarders or as a surface-adsorbed corrosion inhibitor. nih.gov

Solid-state ³¹P NMR, for example, can be used to identify and quantify different phosphorus-containing species in a solid sample. nih.gov For PBTC, this could involve characterizing the structure of insoluble PBTC-metal complexes or observing how PBTC molecules are arranged and interact with a solid surface. By analyzing the ssNMR spectra, researchers could deduce information about the local environment of the phosphorus and carbon atoms, revealing details about intermolecular interactions and the nature of the PBTC complex in the solid phase. icm.edu.pl Although specific studies on PBTC using ssNMR are not widely published, the technique offers significant potential for understanding its behavior in these applied contexts.

X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) for Surface Characterization

When PBTC is used as a corrosion or scale inhibitor, its function depends on its ability to adsorb onto a material's surface and form a protective film. X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are powerful surface-sensitive techniques for characterizing these films.

X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and chemical state of the elements on the outermost ~10 nanometers of a surface. carleton.eduresearchgate.net In PBTC research, XPS can confirm the adsorption of the inhibitor onto a metal surface by detecting the characteristic signals of phosphorus (P 2p), carbon (C 1s), and oxygen (O 1s). carleton.edunih.gov More importantly, by analyzing small shifts in the binding energies of these core electrons, XPS can provide information about the chemical bonding environment, helping to distinguish between the phosphonate and carboxylate groups and their interaction with the surface substrate. carleton.educardiff.ac.uk This makes XPS a vital tool for verifying the presence and chemical nature of the protective PBTC film.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographical map of a surface at the nanoscale. nanoscientific.orglibretexts.org Unlike electron microscopy, AFM can be used in various environments, including liquids, which is ideal for studying corrosion inhibition processes in situ. nottingham.ac.uk For PBTC research, AFM can be used to visualize the morphology of the adsorbed inhibitor film on a substrate. nottingham.ac.uk This allows researchers to assess the film's uniformity, thickness, and coverage, and to observe how these properties change in response to different environmental conditions. nih.govresearchgate.net By imaging the surface, AFM provides direct visual evidence of the protective layer formed by PBTC, complementing the chemical information provided by XPS.

Time-Resolved Measurements (e.g., Stopped-Flow Spectroscopy) for Kinetic Studies

Time-resolved spectroscopic techniques are indispensable for investigating the dynamics of chemical reactions that occur on very short timescales. fiveable.me These methods allow researchers to monitor changes in a reacting system in real-time, providing critical insights into reaction rates, mechanisms, and the formation of transient intermediate species. fiveable.me For a compound like 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC), which is known for its potent complexing and anti-scaling properties, understanding the kinetics of its interactions with metal ions is crucial for optimizing its performance in various industrial applications. atamankimya.comatamankimya.com

Stopped-flow spectroscopy is a prominent time-resolved technique ideal for studying fast reactions in solution with half-lives in the millisecond range. wikipedia.orglibretexts.org The method involves the rapid mixing of two or more reactant solutions, after which the flow is abruptly halted. wikipedia.org The ensuing reaction in the now static mixed solution is monitored by a spectroscopic probe, such as UV-Vis absorbance or fluorescence spectroscopy. wikipedia.orgphotophysics.com Any change in the spectroscopic signal over time is recorded, allowing for the determination of kinetic parameters like rate constants. wikipedia.orgphotophysics.com

The application of stopped-flow spectroscopy to PBTC research would focus on the kinetics of its primary functions: chelation and scale inhibition. For instance, the formation of a complex between PBTC and a metal ion (e.g., Ca²⁺, Zn²⁺, Fe³⁺) can be monitored if the complex has a different absorption or fluorescence spectrum compared to the free reactants.

Key principles of a hypothetical stopped-flow experiment for PBTC complexation kinetics:

Reactant Preparation: One syringe would contain a solution of PBTC, and another would contain a solution of a metal salt at a specific pH and ionic strength.

Rapid Mixing: The contents of the syringes are driven simultaneously into a high-efficiency mixing chamber, initiating the complexation reaction. wikipedia.org

Observation: The mixed solution flows into an observation cell placed in the light path of a spectrometer.

Flow Stoppage & Data Acquisition: The flow is suddenly stopped, and the spectrometer records the change in absorbance or fluorescence as a function of time (from milliseconds to seconds) as the PBTC-metal complex forms. libretexts.org

Kinetic Analysis: The resulting kinetic trace (signal vs. time) can be fitted to appropriate kinetic models to extract rate constants (k) for the association and dissociation of the complex. This data provides a quantitative measure of how quickly PBTC sequesters metal ions from solution.

By studying these rapid kinetics, researchers can elucidate the step-by-step mechanism of complex formation, identify any rate-limiting steps, and understand how factors like pH, temperature, and the presence of competing ions influence the reaction speed and efficiency. photophysics.com

Speciation Modeling Software (e.g., PHREEQC) for Thermodynamic Data Reconciliation

The effectiveness of PBTC as a scale and corrosion inhibitor is intrinsically linked to its chemical form, or speciation, in an aqueous environment. nih.govnih.gov Speciation is highly dependent on factors like pH, temperature, and the concentration of other ions in the solution. nih.govnih.gov Speciation modeling software, such as PHREEQC (PH-REdox-EQuilibrium-C), provides a powerful tool for calculating the distribution of aqueous species and reconciling thermodynamic data. usgs.gov

PHREEQC is a computer program developed by the U.S. Geological Survey designed to perform a wide variety of low-temperature aqueous geochemical calculations. usgs.gov It is based on an ion-association aqueous model and can be used for speciation calculations, reaction-path modeling, and inverse modeling. usgs.gov For PBTC research, PHREEQC can be used to predict the dominant form of the PBTC molecule (e.g., H₅L, H₄L⁻, H₃L²⁻, etc.) under specific conditions and to understand its interaction with various metal ions.

A critical input for accurate speciation modeling is a reliable set of thermodynamic constants, particularly the protonation constants (pKa values) of the molecule. nih.gov Recent research using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy has provided precise pKa values for PBTC. nih.govnih.gov These values describe the stepwise dissociation of protons from the phosphonate and carboxylate functional groups as the pH increases.

The experimentally determined pKa values for PBTC are essential for building a robust thermodynamic model within PHREEQC. nih.govnih.gov By inputting these constants, along with the total concentrations of PBTC and other relevant ions (e.g., Ca²⁺, Mg²⁺), the software can calculate the equilibrium distribution of all possible aqueous species. usgs.govyoutube.com

Table 1: Experimentally Determined Protonation Constants (pKa) of PBTC

| pKa Value | Associated Functional Group | Deprotonation Step |

| pKa1 = 0.90 ± 0.02 | Phosphonate | H₅L ⇌ H₄L⁻ + H⁺ |

| pKa2 = 3.92 ± 0.02 | Carboxylic Group 1' | H₄L⁻ ⇌ H₃L²⁻ + H⁺ |

| pKa3 = 4.76 ± 0.03 | Carboxylic Group 4' | H₃L²⁻ ⇌ H₂L³⁻ + H⁺ |

| pKa4 = 6.13 ± 0.03 | Carboxylic Group 2' | H₂L³⁻ ⇌ HL⁴⁻ + H⁺ |

| pKa5 = 9.79 ± 0.02 | Phosphonate | HL⁴⁻ ⇌ L⁵⁻ + H⁺ |

| Data sourced from studies utilizing NMR spectroscopy in 0.5 molal NaCl aqueous solution at 25 °C. nih.govnih.gov |

Using this data, PHREEQC can reconcile the thermodynamic information by simulating species distribution diagrams. These diagrams visually represent the percentage of each PBTC species present as a function of pH. nih.gov This modeling is crucial for:

Predicting Behavior: Understanding which PBTC species will be dominant under specific operating conditions of a cooling water system or other industrial processes. atamankimya.com

Complexation Studies: Accurately modeling the formation of metal-PBTC complexes, as the charge of the PBTC molecule influences its chelating strength. iaea.org

Data Validation: Comparing model outputs with experimental results from techniques like potentiometric titrations or spectroscopy to validate and refine the thermodynamic database for PBTC and its complexes.

In essence, PHREEQC and similar software act as a bridge between experimental thermodynamic data and the practical application of PBTC, allowing for predictive modeling that enhances its effective use as a functional chemical.

Applications of Pbtc in Advanced Materials and Industrial Systems Research Perspectives

Role as a Scale Inhibitor in Water Treatment Systems

PBTC is widely recognized for its potent scale-inhibiting capabilities in a multitude of industrial water systems, including cooling towers, boilers, and desalination processes. Its effectiveness stems from its strong chelating ability with various metal ions and its remarkable stability under high-temperature conditions. watertreatmentagent.net

Inhibition of Mineral Scale Deposition (e.g., CaCO₃, Ca₃(PO₄)₂, CaSO₄)

Research has extensively demonstrated PBTC's proficiency in preventing the deposition of common mineral scales that plague industrial water systems. watertreatmentagent.net It is particularly effective against calcium carbonate (CaCO₃), calcium phosphate (B84403) (Ca₃(PO₄)₂), and calcium sulfate (B86663) (CaSO₄) scales. watertreatmentagent.netampp.org The presence of both phosphonic and carboxylic acid functional groups in its structure enables it to effectively chelate calcium ions (Ca²⁺), thereby hindering the nucleation and growth of scale-forming crystals. nih.govdt-wt.com Studies have shown that PBTC can significantly inhibit the formation of calcium carbonate scale, with inhibition efficiency being dose-dependent. nih.gov For instance, one study found that PBTC could inhibit CaCO₃ formation by approximately 35% at a concentration of 15 ppm, and this inhibition increased with higher concentrations. nih.gov

Furthermore, investigations into its effect on calcium sulfate have revealed that PBTC can achieve high inhibition efficiency. A study on a PBTC-modified hyperbranched polymer reported over 97% inhibition of CaSO₄ scale. nih.gov This high efficiency is attributed to its ability to disrupt the crystal structure of the scale particles. nih.gov The performance of PBTC in inhibiting calcium carbonate and calcium sulfate precipitation has been shown to be synergistic when blended with other polymers like polyepoxysuccinic acid (PESA). ampp.org

| Mineral Scale | Inhibition Efficiency | Conditions/Notes |

| Calcium Carbonate (CaCO₃) | ~35% at 15 ppm, ~40% at 30 ppm, ~44% at 60 ppm nih.gov | High CaCO₃ supersaturation conditions. nih.gov |

| Calcium Carbonate (CaCO₃) | 89.2% at 21 mg/L (as part of a modified terpolymer) acs.org | Oilfield scale prevention test method. acs.org |

| Calcium Sulfate (CaSO₄) | 92.4% at 3 mg/L (as part of a modified terpolymer) acs.org | Oilfield scale prevention test method. acs.org |

| Calcium Sulfate (CaSO₄) | >97% (as a PBTC-modified hyperbranched polymer) nih.gov | Inhibits crystal growth sites and destroys crystal structure. nih.gov |

Performance in High Temperature, High Hardness, High Alkalinity, and High pH Conditions

A key advantage of PBTC is its robust performance under harsh industrial operating conditions. It maintains its stability and effectiveness at high temperatures, high levels of water hardness, high alkalinity, and high pH. sinobiochemistry.comkrwater.comirowater.com Its antiscale property under high temperature is noted to be superior to that of other organophosphines. sinobiochemistry.comkrwater.com This thermal stability, up to 200°C, makes it suitable for demanding applications like boiler water treatment, where it can prevent the deposition of iron oxide and other scales. watertreatmentagent.net

PBTC is effective in a pH range of 7.0 to 9.5 and can be used in systems with high concentrations of dissolved solids. irowater.comatamankimya.com Its ability to tolerate high calcium concentrations is also a significant benefit. nih.gov The compound's performance is influenced by the initial concentration of calcium ions and alkalinity; as these values increase, the scale inhibition rate of PBTC may decrease. irowater.com However, it generally maintains good performance across a range of temperatures. irowater.com The presence of other substances like phosphates and zinc ions has been shown to have little effect on its scale inhibition capabilities. irowater.com

| Parameter | Performance Characteristic |

| High Temperature | Stable up to 200°C, making it suitable for boiler systems. watertreatmentagent.net Its antiscale property is better than other organophosphines at high temperatures. sinobiochemistry.comkrwater.com |

| High Hardness | Effective in high-hardness water. sinobiochemistry.comkrwater.comirowater.com Can tolerate high calcium concentrations. nih.gov |

| High Alkalinity | Performs well in high alkalinity conditions. sinobiochemistry.comkrwater.comatamankimya.com |

| High pH | Effective in a pH range of 7.0 to 9.5. irowater.comatamankimya.com |

Mechanisms of Scale Inhibition (e.g., Crystal Modification, Dispersion)